4-(Morpholin-4-yl)-2,2-diphenyl-1-(pyrrolidin-1-yl)pentan-1-one
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Overview
Description
4-(Morpholin-4-yl)-2,2-diphenyl-1-(pyrrolidin-1-yl)pentan-1-one is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring, two phenyl groups, and a pyrrolidine ring. Its complex structure allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-4-yl)-2,2-diphenyl-1-(pyrrolidin-1-yl)pentan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of a suitable ketone with a morpholine derivative to form an intermediate compound.
Addition of Phenyl Groups: The intermediate is then subjected to a Friedel-Crafts acylation reaction to introduce the phenyl groups.
Formation of the Final Product: The final step involves the reaction of the intermediate with a pyrrolidine derivative under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholin-4-yl)-2,2-diphenyl-1-(pyrrolidin-1-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(Morpholin-4-yl)-2,2-diphenyl-1-(pyrrolidin-1-yl)pentan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is used to investigate its effects on different receptors and enzymes.
Biology: It is used in studies related to cellular signaling pathways and molecular interactions.
Industry: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(Morpholin-4-yl)-2,2-diphenyl-1-(pyrrolidin-1-yl)pentan-1-one involves its interaction with specific molecular targets such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(Morpholin-4-yl)-2,2-diphenyl-1-(pyrrolidin-1-yl)butan-1-one
- 4-(Morpholin-4-yl)-2,2-diphenyl-1-(pyrrolidin-1-yl)hexan-1-one
Uniqueness
4-(Morpholin-4-yl)-2,2-diphenyl-1-(pyrrolidin-1-yl)pentan-1-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
66626-38-8 |
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Molecular Formula |
C25H32N2O2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
4-morpholin-4-yl-2,2-diphenyl-1-pyrrolidin-1-ylpentan-1-one |
InChI |
InChI=1S/C25H32N2O2/c1-21(26-16-18-29-19-17-26)20-25(22-10-4-2-5-11-22,23-12-6-3-7-13-23)24(28)27-14-8-9-15-27/h2-7,10-13,21H,8-9,14-20H2,1H3 |
InChI Key |
XHKXWINHANRSNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N3CCCC3)N4CCOCC4 |
Origin of Product |
United States |
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